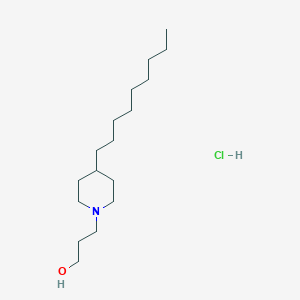![molecular formula C14H18 B14584876 1-Phenylbicyclo[3.2.1]octane CAS No. 61192-25-4](/img/structure/B14584876.png)
1-Phenylbicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylbicyclo[321]octane is an organic compound characterized by a bicyclic structure with a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenylbicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the sequential reaction of furfural with cyclic secondary amines, followed by benzaldehyde and cyanoacetates. This method yields 2,4-dicyano-6-oxo-3-phenylbicyclo[3.2.1]octane-2,4-dicarboxylates . The reaction conditions typically involve ethanol as a solvent and a reaction time of 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylbicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, alcohols.
Applications De Recherche Scientifique
1-Phenylbicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Phenylbicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
Uniqueness
1-Phenylbicyclo[3.2.1]octane is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its nitrogen-containing analogs. The presence of the phenyl group allows for additional functionalization and interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
61192-25-4 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-phenylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H18/c1-2-6-13(7-3-1)14-9-4-5-12(11-14)8-10-14/h1-3,6-7,12H,4-5,8-11H2 |
Clé InChI |
SMSBQOPTYGOQHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
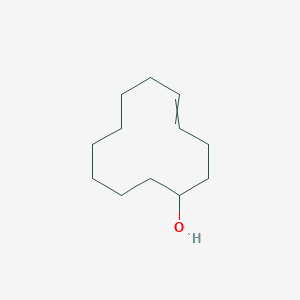
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
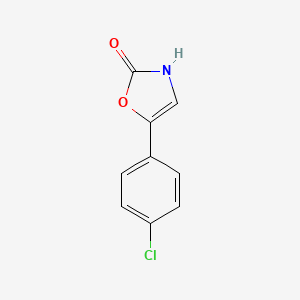

![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
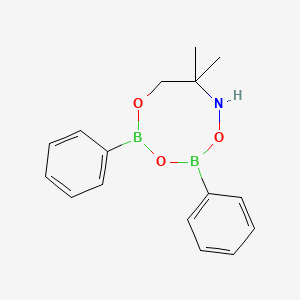
![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)
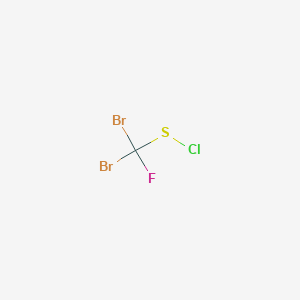
![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
